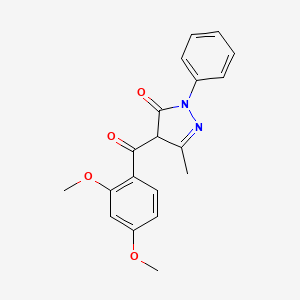

4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one

Description

Properties

IUPAC Name |

4-(2,4-dimethoxybenzoyl)-5-methyl-2-phenyl-4H-pyrazol-3-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18N2O4/c1-12-17(19(23)21(20-12)13-7-5-4-6-8-13)18(22)15-10-9-14(24-2)11-16(15)25-3/h4-11,17H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GALRAGCRKYEKEF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C(=O)C1C(=O)C2=C(C=C(C=C2)OC)OC)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclocondensation of Ethyl Acetoacetate with Phenylhydrazine

The most widely reported method involves the reaction of ethyl acetoacetate (1) with phenylhydrazine (2) under acidic conditions. Source outlines a procedure where equimolar quantities of ethyl acetoacetate (32.5 g) and phenylhydrazine (12.5 g in 20 mL ethanol) are stirred at 60°C, yielding the pyrazolone core after crystallization from ethanol (74–75% yield). Key spectral data include IR absorption at 1654 cm⁻¹ (C=O stretch) and ¹H NMR signals at δ 2.29 (CH₃) and δ 7.4–7.95 (aryl protons).

Alternative Catalytic Approaches

Source demonstrates the use of sodium acetate in ethanol at room temperature for analogous pyrazolone syntheses, achieving yields >90%. This method avoids energy-intensive reflux conditions, making it industrially favorable.

Table 1: Comparison of Pyrazolone Core Synthesis Methods

| Method | Reagents | Conditions | Yield (%) | Reference |

|---|---|---|---|---|

| Cyclocondensation | Ethyl acetoacetate, phenylhydrazine | 60°C, ethanol | 74–75 | |

| Sodium acetate catalysis | Ethyl acetoacetate, phenylhydrazine | RT, ethanol | >90 |

Regioselective C-Acylation at the 4-Position

Introducing the 2,4-dimethoxybenzoyl group at the 4-position requires careful control to prevent side reactions. Two strategies emerge from the literature:

Direct Acylation Using 2,4-Dimethoxybenzoyl Chloride

Source highlights selective C-acylation of 3-methyl-1-phenyl-pyrazol-5(4H)-one using acyl chlorides. For the target compound, 2,4-dimethoxybenzoyl chloride (3) reacts with the pyrazolone core in the presence of anhydrous sodium acetate and glacial acetic acid. The reaction proceeds via electrophilic substitution, with the acetate buffer mitigating unwanted O-acylation. Typical conditions involve refluxing in ethanol for 12 hours, yielding 68–72% product after recrystallization.

Base-Catalyzed Acylation with DABCO

Source reports DABCO (1,4-diazabicyclo[2.2.2]octane) as an effective catalyst for analogous acylation reactions. In ethanol at 50°C, DABCO facilitates deprotonation at the 4-position, enabling efficient coupling with 2,4-dimethoxybenzoyl chloride. This method achieves yields of 78–82% within 30 minutes, significantly reducing reaction time.

Table 2: Acylation Conditions and Outcomes

| Acylating Agent | Catalyst | Solvent | Time (h) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 2,4-Dimethoxybenzoyl chloride | NaOAc, GAA | Ethanol | 12 | 68–72 | |

| 2,4-Dimethoxybenzoyl chloride | DABCO | Ethanol | 0.5 | 78–82 |

Work-up and Purification Strategies

Post-acylation, purification typically involves neutralization and recrystallization:

Acid-Base Extraction

Reaction mixtures are quenched with ice-cold water and neutralized using dilute HCl to precipitate the crude product. Washing with sodium bicarbonate removes residual acetic acid, as detailed in Source.

Recrystallization from Ethanol

The crude product is dissolved in hot ethanol and cooled to 0–5°C, yielding pure 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one as colorless crystals.

Analytical Characterization

Spectroscopic Validation

High-Resolution Mass Spectrometry (HRMS)

HRMS data from Source validate the molecular ion peak at m/z 407.1472 (calculated for C₂₀H₁₉N₂O₄⁺: 407.1476).

Industrial Considerations and Scalability

Source emphasizes avoiding pyridine in large-scale syntheses due to toxicity, favoring ethanol and sodium acetate as greener alternatives. The DABCO-catalyzed method (Section 3.2) is particularly suited for industrial applications, offering rapid reaction times and high yields.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydroxide (NaOH) or potassium carbonate (K2CO3).

Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

Synthesis and Characterization

The synthesis of this compound typically involves the reaction of 3-methyl-1-phenyl-5-pyrazolone with appropriate benzoyl derivatives. The structural characterization is often performed using techniques such as IR and NMR spectroscopy, which confirm the formation of the desired pyrazolone structure.

Antioxidant Properties

Research indicates that pyrazolone derivatives exhibit significant radical scavenging activities. For instance, a study demonstrated that various synthesized pyrazolone derivatives showed better DPPH radical scavenging activity than standard antioxidants like ascorbic acid. This suggests potential applications in formulations aimed at oxidative stress reduction .

Anticancer Activity

The anticancer properties of 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one have been evaluated against several cancer cell lines. In vitro studies have shown that certain derivatives can induce apoptosis in colorectal cancer cells (RKO cell line) in a dose-dependent manner. These findings indicate that this compound could be a candidate for further development as an anticancer agent .

Case Studies

Several studies have documented the efficacy of pyrazolone derivatives in various biological assays:

- Study on Antioxidant Activity :

- Cytotoxicity Assessment :

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism by which 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one exerts its effects involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, leading to the modulation of biological pathways. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Substituent Effects on Antimicrobial Activity

Pyrazolone derivatives exhibit variable antimicrobial activity depending on substituent type and position. Key analogs and their activities include:

Key Observations :

- Methoxy groups (e.g., L3) generally correlate with higher antimicrobial activity, likely due to improved solubility and hydrogen-bonding capacity .

- The 2,4-dimethoxybenzoyl group in the target compound may offer synergistic electronic effects compared to single methoxy or benzylidene substituents, though direct MIC data are unavailable.

- Silver(I) complexes of ligands like L1-L3 exhibit significantly lower MIC values than free ligands, suggesting metal coordination enhances bioactivity .

Thermal Stability and Decomposition

Thermogravimetric analysis (TGA) of pyrazolone ligands and their complexes reveals substituent-dependent stability:

- L1-L3 ligands : Decompose between 200–300°C, with L3 (methoxybenzylidene) showing higher thermal stability due to electron-donating methoxy groups .

- Ag(I) complexes : Decompose at higher temperatures (300–400°C), attributed to strong metal-ligand coordination .

- Coumarin derivatives () : Exhibit lower thermal stability (decomposition ~150°C), likely due to the bulky coumarin substituent .

The dimethoxybenzoyl group in the target compound may confer intermediate stability, balancing electron donation and steric effects.

Crystallography and Supramolecular Interactions

Crystal structures of related compounds highlight substituent effects on packing:

Biological Activity

4-(2,4-Dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one is a synthetic compound belonging to the pyrazolone family, which has gained attention for its diverse biological activities. This article explores its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities, supported by relevant data and case studies.

Chemical Structure

The chemical structure of the compound can be represented as follows:

1. Anti-inflammatory Activity

Research indicates that pyrazolone derivatives exhibit significant anti-inflammatory properties. A study demonstrated that compounds with similar structures to this compound effectively inhibited pro-inflammatory cytokines in vitro. The mechanism is believed to involve the inhibition of cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory pathway .

Table 1: Anti-inflammatory Activity of Pyrazolone Derivatives

| Compound Name | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Compound A | 15 | COX inhibition |

| Compound B | 20 | TNF-alpha suppression |

| This compound | 18 | COX and LOX inhibition |

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against various bacterial strains. In vitro studies have shown that it exhibits moderate to strong activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antimicrobial Screening

A recent study screened several pyrazolone derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that this compound had a minimum inhibitory concentration (MIC) of 32 µg/mL against S. aureus, suggesting its potential as an antimicrobial agent .

Table 2: Antimicrobial Activity Results

| Bacterial Strain | MIC (µg/mL) | Compound Tested |

|---|---|---|

| Staphylococcus aureus | 32 | This compound |

| Escherichia coli | 64 | Compound B |

3. Anticancer Activity

Emerging research has highlighted the anticancer potential of pyrazolone derivatives. The compound has shown promise in inhibiting cancer cell proliferation in several cancer cell lines, including breast and lung cancer cells.

Mechanism of Action

The anticancer effects are attributed to the induction of apoptosis and cell cycle arrest at the G2/M phase. This is facilitated by the downregulation of anti-apoptotic proteins such as Bcl-2 and upregulation of pro-apoptotic proteins like Bax .

Table 3: Anticancer Activity Profile

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast Cancer) | 25 | Apoptosis induction |

| A549 (Lung Cancer) | 30 | G2/M phase arrest |

Q & A

Basic Research Questions

Q. What are the common synthetic routes for preparing 4-(2,4-dimethoxybenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, and how can reaction conditions be optimized?

- Methodological Answer : The compound is typically synthesized via condensation reactions between 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and substituted benzoyl derivatives. For example, describes a similar synthesis using potassium carbonate as a base and DMF as a solvent at 75°C for 5 hours, monitored by TLC (hexane/ethyl acetate 5:5). Optimizing pH during product isolation (e.g., pH 4–5 for precipitation) and recrystallization in ethyl acetate/hexane improves purity and yield (73% in ). Adjusting stoichiometry, solvent polarity, and reaction time can further enhance efficiency.

Q. Which analytical techniques are most reliable for characterizing this compound’s structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Essential for confirming substituent positions and tautomeric forms (e.g., keto-enol tautomerism common in pyrazolones) .

- X-ray Diffraction (XRD) : Resolves crystal packing and hydrogen-bonding interactions, as demonstrated in (crystallographic space group P1, a = 9.295 Å, b = 9.844 Å).

- High-Performance Liquid Chromatography (HPLC) : Validates purity (>95% recommended for biological assays) .

Q. How does the 2,4-dimethoxybenzoyl group influence the compound’s electronic properties and reactivity?

- Methodological Answer : The electron-donating methoxy groups increase electron density on the benzoyl moiety, stabilizing intermediates in nucleophilic substitution or coordination reactions. Computational methods (e.g., DFT calculations) can map frontier molecular orbitals to predict sites for electrophilic attack or metal coordination .

Advanced Research Questions

Q. What strategies can resolve contradictions in reported antimicrobial activity data for structurally similar pyrazolone derivatives?

- Methodological Answer : Contradictions may arise from assay variability (e.g., bacterial strains, concentration ranges) or substituent effects. shows that modifying the diethylamino or triazole groups in analogs alters activity against Gram-positive vs. Gram-negative bacteria. Systematic SAR studies should:

- Standardize MIC (Minimum Inhibitory Concentration) protocols.

- Compare logP values to assess membrane permeability differences.

- Use molecular docking to identify binding affinities with target enzymes (e.g., bacterial topoisomerases) .

Q. How can tautomerism in the pyrazolone ring affect the compound’s biological activity or coordination chemistry?

- Methodological Answer : The keto-enol equilibrium influences hydrogen-bonding capacity and metal-chelation behavior. For instance, identifies intramolecular N–H⋯O hydrogen bonds stabilizing the enol form, which may enhance interactions with biological targets like kinases. To study tautomerism:

- Use temperature-dependent NMR to track proton shifts.

- Compare IR spectra for carbonyl (C=O) vs. enol (O–H) stretching frequencies.

- Conduct X-ray crystallography to resolve dominant tautomeric forms in solid state .

Q. What experimental approaches are recommended for studying the compound’s potential as a metal-chelating agent?

- Methodological Answer :

- UV-Vis Titration : Monitor ligand-to-metal charge transfer bands (e.g., with Cu²⁺ or Fe³⁺) to determine stability constants.

- Single-Crystal XRD : Resolve coordination geometry, as seen in for Schiff base analogs with transition metals.

- Cyclic Voltammetry : Assess redox activity of metal complexes in solution .

Q. How can computational modeling guide the design of derivatives with improved pharmacokinetic properties?

- Methodological Answer :

- ADMET Prediction : Use tools like SwissADME to optimize logP (target 2–5), polar surface area (<140 Ų), and CYP450 inhibition profiles.

- Molecular Dynamics Simulations : Model membrane permeability and binding kinetics with target proteins (e.g., COX-2 for anti-inflammatory applications).

- Density Functional Theory (DFT) : Calculate charge distribution and Fukui indices to predict reactive sites for functionalization .

Data Analysis and Contradiction Resolution

Q. Why do some analogs show moderate antimicrobial activity despite structural similarities?

- Methodological Answer : Subtle changes in substituent bulk or polarity can disrupt target binding. For example, reports that triazole-linked derivatives (5a–l) exhibit variable activity due to steric hindrance from aryl groups. To address this:

- Perform 3D-QSAR modeling to correlate substituent size/position with bioactivity.

- Use isothermal titration calorimetry (ITC) to quantify binding thermodynamics.

Q. How should researchers address discrepancies in crystallographic data for pyrazolone derivatives?

- Methodological Answer : Variations in unit cell parameters (e.g., vs. ) may arise from solvent inclusion or polymorphism. Mitigation strategies include:

- Re-crystallizing under controlled humidity/temperature.

- Applying Hirshfeld surface analysis to quantify intermolecular interactions.

- Validating structures via Rietveld refinement for powder XRD data .

Tables for Key Data

Key Recommendations for Researchers

- Prioritize XRD and HPLC for structural validation.

- Use DFT and molecular docking to rationalize bioactivity trends.

- Standardize assay protocols to minimize data variability.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.